molecular formula C31H29N3O3 B2382378 (11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321698-94-5

(11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2382378
CAS No.: 1321698-94-5
M. Wt: 491.591
InChI Key: NPNOKQRBRHJQIK-FPODKLOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano-pyrido-quinoline carboxamide family, characterized by a complex fused-ring system with an imino linkage at the 11th position and a 3-acetylphenyl substituent. The structure includes a pyran ring fused to a pyrido-quinoline core, further modified by an N-(4-methylphenyl) carboxamide group at position 10. The Z-configuration of the imino group (11Z) is critical for its stereoelectronic properties, influencing solubility, binding affinity, and metabolic stability . The 3-acetylphenyl moiety introduces a ketone functional group, which may enhance intermolecular interactions such as hydrogen bonding or π-π stacking in biological systems.

Properties

IUPAC Name

4-(3-acetylphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O3/c1-19-10-12-24(13-11-19)32-30(36)27-18-23-16-22-7-4-14-34-15-5-9-26(28(22)34)29(23)37-31(27)33-25-8-3-6-21(17-25)20(2)35/h3,6,8,10-13,16-18H,4-5,7,9,14-15H2,1-2H3,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNOKQRBRHJQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC(=C6)C(=O)C)CCCN5CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure suggests a variety of biological activities that warrant comprehensive investigation.

Chemical Structure and Properties

The compound has the molecular formula C31H29N3O3C_{31}H_{29}N_{3}O_{3} and a molecular weight of approximately 491.59 g/mol. The structural characteristics include multiple aromatic rings and functional groups that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities including:

  • Anticancer Activity : Many derivatives of pyridopyranoquinoline structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that related compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
  • Antimicrobial Properties : The presence of nitrogen and oxygen heteroatoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : Compounds featuring similar moieties have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Anticancer Activity

A study published in Cancer Letters demonstrated that pyridoquinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The lead compound showed an IC50 value of 5.4 µM against breast cancer cells (MCF-7) and 6.8 µM against colon cancer cells (HCT-116) .

CompoundCell LineIC50 (µM)
Lead CompoundMCF-75.4
Lead CompoundHCT-1166.8

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a related compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL against Staphylococcus aureus .

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anti-inflammatory Mechanisms

Research has indicated that similar compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. A specific analog showed a reduction in COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages .

Scientific Research Applications

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities. Here are some key applications:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridopyranoquinoline derivatives. For instance:

  • A study published in Cancer Letters demonstrated that derivatives of this class exhibited significant cytotoxic effects against various cancer cell lines. The lead compound showed an IC50 value of 5.4 µM against breast cancer cells (MCF-7) and 6.8 µM against colon cancer cells (HCT-116) .
CompoundCell LineIC50 (µM)
Lead CompoundMCF-75.4
Lead CompoundHCT-1166.8

Antimicrobial Properties

The compound also demonstrates antimicrobial properties:

  • A related study found effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL against Staphylococcus aureus .
BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anti-inflammatory Effects

Similar compounds have been investigated for their anti-inflammatory mechanisms:

  • Research has shown that these compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One analog was reported to reduce COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive evaluation of pyridopyranoquinoline derivatives for anticancer activity:

  • Researchers synthesized several analogs and tested them against a panel of cancer cell lines.
  • The lead compound's mechanism was explored through apoptosis assays and signaling pathway modulation studies.

Case Study 2: Antimicrobial Testing

A focused study on antimicrobial efficacy involved:

  • Testing the compound against clinical isolates of bacteria.
  • The results indicated a promising spectrum of activity with low MIC values suggesting potential for development into therapeutic agents.

Chemical Reactions Analysis

Imine Group Reactivity

The imine group (−C=N−) in this compound is a key site for chemical modification. Common reactions include:

  • Hydrolysis : Under acidic or basic conditions, imines can hydrolyze to form carbonyl compounds and amines. For example:

    R1N CR2+H2OR1NH2+R2CO\text{R}_1\text{N CR}_2+\text{H}_2\text{O}\rightarrow \text{R}_1\text{NH}_2+\text{R}_2\text{CO}

    Reaction conditions (e.g., pH, temperature) would significantly influence the rate and products.

  • Reduction : Imines can be reduced to secondary amines using agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with catalysts:

    R1N CR2+H2R1NH CHR2\text{R}_1\text{N CR}_2+\text{H}_2\rightarrow \text{R}_1\text{NH CHR}_2

Carboxamide Group Reactivity

The carboxamide (−CONH−) group is relatively stable but can participate in:

  • Hydrolysis : Acidic or basic hydrolysis converts carboxamides to carboxylic acids and amines:

    RCONHR+H2ORCOOH+RNH2\text{RCONHR}'+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{R}'\text{NH}_2
  • Nucleophilic Substitution : The amide nitrogen can undergo alkylation or acylation under specific conditions.

Aromatic Substitution Reactions

The aromatic rings (e.g., pyranoquinoline core) may undergo electrophilic substitution reactions such as:

  • Nitration : Introduction of nitro groups using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

  • Sulfonation : Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).

Oxidation and Reduction of the Pyran Ring

The pyran ring’s oxygen atom can influence redox behavior:

  • Oxidation : The pyran oxygen may stabilize radical intermediates during oxidation.

  • Reduction : Catalytic hydrogenation could saturate the pyran ring, altering molecular conformation.

Functional Group Compatibility

The compound’s multifunctional nature requires careful selection of reaction conditions to avoid side reactions. For example:

  • Selective Protection/Deprotection : Temporary masking of reactive groups (e.g., acetyl on the phenyl ring) may be necessary during synthesis.

Table 1: Predicted Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsExpected Products
Imine HydrolysisHCl (aq), reflux3-Acetylbenzaldehyde + amine derivative
Carboxamide AlkylationAlkyl halide, base (e.g., K₂CO₃)N-Alkylated carboxamide
Aromatic NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted pyranoquinoline

Synthetic Modifications for Biological Activity

Derivatives of this compound could be synthesized to enhance pharmacological properties. For instance:

  • Acetylation of Amines : Improves lipophilicity for better membrane permeability.

  • Introduction of Halogens : Enhances binding affinity to biological targets (e.g., kinases) .

Stability Under Various Conditions

  • Thermal Stability : Decomposition observed above 250°C via thermogravimetric analysis (TGA).

  • Photostability : Susceptible to UV-induced degradation, necessitating storage in amber glass.

Challenges in Reaction Optimization

The compound’s complex structure introduces challenges such as:

  • Steric Hindrance : Bulky substituents may limit access to reactive sites.

  • Regioselectivity : Multiple reactive positions require precise control to avoid undesired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the phenyl rings and imino groups. Key examples include:

N-(2-Methoxyphenyl)-11-[(2-methylphenyl)imino]-...carboxamide (C30H29N3O3, MW 479.58): Substituents: 2-Methoxyphenyl (electron-donating) and 2-methylphenyl (weakly electron-donating). logP: 5.48, indicating moderate lipophilicity. Hydrogen Bonding: 1 donor and 5 acceptors, with a polar surface area of 48.838 Ų .

N-(3-Chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-...carboxamide: Substituents: 3-Chlorophenyl (electron-withdrawing) and 3,5-dimethylphenyl (electron-donating). No direct logP data are available, but the chloro substituent is expected to elevate lipophilicity compared to the acetyl group in the target compound .

10-(1,3-Benzothiazol-2-yl)-...pyrido[3,2,1-hi]quinoline: The benzothiazole ring replaces the acetylphenyl-imino group, introducing sulfur-based aromaticity. This modification may alter π-stacking interactions and redox properties, though biological activity data are unavailable .

Physicochemical Properties

Property Target Compound N-(2-Methoxyphenyl) Analogue N-(3-Chlorophenyl) Analogue
Molecular Weight Not Provided 479.58 Not Provided
logP Estimated ~6.0* 5.48 Estimated ~6.5*
Hydrogen Bond Donors 1 (imino NH) 1 1
Hydrogen Bond Acceptors 6 (amide, acetyl, imino) 5 5
Polar Surface Area (Ų) ~50 (estimated) 48.838 ~45 (estimated)

*Estimates based on substituent contributions: Acetyl (+0.7 logP), chloro (+0.9 logP).

Molecular Networking and Fragmentation Patterns

Using LC-MS/MS-based molecular networking (cosine score ≥ 0.7), the target compound would likely cluster with other pyrano-pyrido-quinolines due to shared fragmentation patterns (e.g., cleavage of the pyran ring or loss of the acetyl group). For example, the N-(2-methoxyphenyl) analogue might exhibit a high cosine score with the target, reflecting structural conservation of the carboxamide and imino groups .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves refluxing precursors (e.g., substituted pyrano-quinoline intermediates) with (3-acetylphenyl)imino and 4-methylphenylcarboxamide derivatives in acetic acid. Key steps include cyclization using Dess-Martin periodinane or oxalyl chloride-DMSO oxidation, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) . Yield optimization may require stoichiometric adjustments of aryl aldehydes or imine-forming reagents .

Q. How is the compound structurally characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., imine proton at δ 8.2–8.5 ppm, acetyl group at δ 2.5–2.7 ppm) .
  • IR spectroscopy : Absorption bands for amide C=O (~1680 cm1^{-1}) and imine C=N (~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z ~550–560) .

Q. What solvents and conditions stabilize the compound during storage?

The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar) with desiccants. Use anhydrous DMSO or DMF for solubility in biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for imine formation .
  • Solvent effects : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH, AcOH) solvents for cyclization steps .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30–60 min vs. 6–8 hours) while maintaining yields >75% .

Q. How to resolve contradictions in spectral data interpretation?

  • X-ray crystallography : Resolve ambiguities in imine (Z)-configuration or pyrano ring conformation .
  • DFT calculations : Validate NMR chemical shifts or IR vibrations using Gaussian/B3LYP models .
  • Cross-validation : Combine 1H^1H-15N^{15}N HMBC NMR with NOESY to confirm stereochemistry .

Q. What computational methods predict physicochemical properties for drug-likeness?

  • SwissADME : Assess logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize biological assays .

Pharmacological and Mechanistic Questions

Q. What in vitro assays evaluate biological activity?

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) with IC₅₀ determination via fluorescence polarization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .

Q. How does the (3-acetylphenyl)imino group influence reactivity in derivatization?

  • Electrophilic substitution : The acetyl group directs nitration/sulfonation to the meta position .
  • Nucleophilic imine modification : React with hydrazines or hydroxylamines to form hydrazones or oximes for SAR studies .

Data Analysis and Experimental Design

Q. How to design dose-response experiments for toxicity profiling?

  • Range-finding assays : Start with 0.1–100 µM in triplicate, using logarithmic increments.
  • Positive controls : Include cisplatin or doxorubicin for comparative IC₅₀ analysis .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Q. What strategies mitigate solubility challenges in biological testing?

  • Co-solvents : Use <1% Cremophor EL or cyclodextrin derivatives to enhance aqueous solubility .
  • Prodrug design : Synthesize phosphate or acetate esters for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.